ML163

Alpha-synuclein SAR IRE-mediated translation

Researchers modeling SNCA gene duplication-linked Parkinson's disease need a tool to elevate α-synuclein without genetic manipulation. ML163 (CAS 797767-57-8) is the only validated small-molecule activator of α-synuclein translation via the 5′UTR IRE, enabling dose-dependent protein increase in native cells. • EC50 2 μM in H4-2a assay; >95-fold selectivity over prion IRE • Confirmed Western blot activity without affecting β-actin • Complements ML150 inhibitor for bidirectional IRE modulation. Procure for SAR benchmarking and HTS positive control.

Molecular Formula C17H12N4S
Molecular Weight 304.4 g/mol
Cat. No. B1663221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML163
SynonymsNaphthalen-1-yl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine;  ML-163
Molecular FormulaC17H12N4S
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC3=NN=C(S3)C4=CC=NC=C4
InChIInChI=1S/C17H12N4S/c1-2-6-14-12(4-1)5-3-7-15(14)19-17-21-20-16(22-17)13-8-10-18-11-9-13/h1-11H,(H,19,21)
InChIKeyFNNACNWDEVQPDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ML163: Selective Alpha-Synuclein Activator


ML163 (CID 1090779, CAS 797767-57-8, N-naphthalen-1-yl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine) is a small-molecule probe identified through an NIH Molecular Libraries Program high-throughput screen of 303,224 compounds as a selective activator of alpha-synuclein translational expression via the 5′UTR iron-responsive element (IRE) [1]. It belongs to the 1,3,4-thiadiazole chemical class and was developed at the Broad Institute Probe Development Center as a research tool for investigating alpha-synuclein biology in Parkinson's disease and related synucleinopathies [1]. The compound has a molecular weight of 304.37 Da, drug-like physicochemical properties, and no identified chemical liabilities [1].

Mechanism Selective activator of alpha-synuclein IRE-mediated translation
Probe Type NIH MLP-validated tool compound, 1,3,4-thiadiazole class
Workflow Gain-of-function models, IRE target engagement studies

ML163: Why Generic Substitution Fails


Interchanging ML163 with other alpha-synuclein modulators—including its own structural analogs—is unsupported by quantitative data. A prior art search confirmed that no other published small molecules activate the 5′UTR of alpha-synuclein mRNA, making ML163 mechanistically unique [1]. Within its own SAR series, replacement of the naphthalene moiety with other aromatic groups causes substantial loss of potency (2–100× reduction), and the closest functional counterpart, ML150, acts in the opposite direction as an inhibitor rather than an activator [1][2]. The quantitative evidence below establishes exactly where substitution fails and why ML163 is the specific tool required for IRE-mediated alpha-synuclein activation studies.

Structural Analogs Replacing the naphthalene moiety may cause a substantial loss of potency; reported EC50 shifts from 2-fold to >100-fold in the same assay context.
ML150 Comparator ML150 is an inhibitor of the same IRE target; it cannot substitute for activation studies and produces the opposite biological outcome.
IRE Class Mismatch Other IRE-binding compounds may not transfer selectivity; >95-fold selectivity over the prion IRE is a reported probe-specific attribute.

ML163 Comparative Evidence


SAR Potency vs. Structural Analogs

ML163 is the most potent compound in its structural analog series. In the H4-2a primary screening cell line (alpha-synuclein IRE-driven luciferase reporter), ML163 (CID 1090779) exhibits an EC50 of 2 μM. Replacement of the naphthalene group with alternative aromatic substituents markedly reduces activity: analog CID 44826047 shows EC50 of 4 μM (2-fold loss), CID 1257201 shows EC50 of 10 μM (5-fold loss), CID 1864426 shows EC50 of 70 μM (35-fold loss), and CID 1294885 is essentially inactive at EC50 >200 μM (>100-fold loss) [1]. All five compounds were tested under identical assay conditions in the same study, constituting a direct head-to-head comparison [1].

SAR Potency vs. Analogs
Head-to-head
ML163 EC50: 2 μM vs. analogs up to >200 μM
Reported highest potency in the H4-2a IRE-luciferase series.
H4-2a cell line; 48 h incubation. Activity loss spans 2-fold to >100-fold.
Alpha-synuclein SAR IRE-mediated translation

Selectivity vs. IRE Counterscreens

ML163 demonstrates stringent target engagement specificity confirmed through two orthogonal counterscreen cell lines. ML163 shows >20-fold selectivity for the alpha-synuclein IRE-containing H4-2a line over the H4-C line (IRE stem-loop removed), and >95-fold selectivity over the H4-PRP line (prion protein IRE substituted) [1]. These selectivity ratios were calculated as EC50 ratios between the primary screening line and each counterscreen line within the same experimental framework [1]. The probe criteria required >10-fold selectivity over both counterscreens, and ML163 dramatically exceeds this threshold on the prion IRE counterscreen [1].

IRE Counterscreen Selectivity
Head-to-head
>20-fold vs. H4-C; >95-fold vs. H4-PRP
Supports alpha-synuclein IRE-specific target engagement context.
Exceeds probe criterion (>10-fold). Dose-response luciferase assay.
Selectivity Counterscreen IRE specificity

ML163 Activation vs. ML150 Inhibition

ML163 and ML150 are the only two validated probes targeting the alpha-synuclein 5′UTR IRE mechanism, but they act in opposite functional directions. ML163 activates alpha-synuclein translational expression with an EC50 of 2 μM in H4-2a cells [1], while ML150 inhibits expression with an IC50 of 1.8 μM in the identical cell line [2]. ML163 shows >95-fold selectivity over the H4-PRP counterscreen [1], whereas ML150 demonstrates >200-fold selectivity over both counterscreens [2]. In native H4 cells, ML163 produces a dose-dependent increase in alpha-synuclein protein by Western blot [1], while ML150 produces a dose-dependent knockdown of alpha-synuclein protein by both Western blot and ELISA [2]. Both probes emerged from the same screening campaign at the Broad Institute, ensuring comparable assay conditions and data quality [1][2].

ML163 vs. ML150 Directionality
Head-to-head
Activator (EC50 2 μM) vs. Inhibitor (IC50 1.8 μM)
Opposite functional direction on the same IRE target; model-response context is inverted.
Verified by Western blot in native H4 cells. Only validated probe pair.
Alpha-synuclein Activator vs. inhibitor Functional probe pair

PubChem Promiscuity Analysis

A PubChem promiscuity analysis of ML163 (CID 1090779) revealed that the compound had been tested in 413 distinct BioAssays and was confirmed as active in only 4 assays outside its primary alpha-synuclein activation activity [1]. This low hit rate (~1% activity outside target) indicates that ML163 is not a promiscuous or frequent-hitter compound [1]. The probe report explicitly states that ML163 'has a drug-like structure with no obvious chemical liabilities' and that the compound is 'not promiscuous' based on this multi-assay profiling [1]. This stands in contrast to many screening hits that show pan-assay interference or broad off-target activity profiles that confound interpretation of mechanism-of-action studies.

PubChem Promiscuity Profile
Class-level
Active in 4 of 413 BioAssays (approx. 1% hit rate)
Reported low promiscuity supports target-specific interpretation.
PubChem multi-assay panel; no chemical liabilities identified.
Promiscuity Selectivity profiling Drug-like properties

ML163 Application Scenarios


Alpha-Synuclein Gain-of-Function Models

ML163 is the only validated small-molecule tool for selectively increasing alpha-synuclein protein levels through the endogenous 5′UTR IRE regulatory mechanism. This enables researchers to model the elevated alpha-synuclein expression observed in SNCA gene duplication-linked familial Parkinson's disease without genetic manipulation. ML163 produces a dose-dependent increase of alpha-synuclein protein in native H4 neuroglioblastoma cells as confirmed by Western blot, without affecting beta-actin levels [1]. Its >95-fold selectivity over the prion protein IRE counterscreen ensures specificity for the alpha-synuclein IRE target [1]. ML150, the only other IRE-targeted probe, cannot substitute here because it inhibits rather than activates alpha-synuclein expression [2].

Paired Activator/Inhibitor Studies

ML163 and ML150 together form a complementary probe pair enabling bidirectional pharmacological interrogation of alpha-synuclein IRE-mediated translational regulation. ML163 activates expression (EC50 2 μM) [1] while ML150 inhibits expression (IC50 1.8 μM) [2], both acting through the same 5′UTR IRE target in the identical H4-2a cell line [1][2]. Procurement of both probes allows dose-response studies across the full dynamic range of alpha-synuclein expression—from knockdown to overexpression—within a single experimental system, controlling for compound-specific off-target effects through reciprocal pharmacological verification.

SAR Benchmark: 1,3,4-Thiadiazole Series

ML163 serves as the benchmark compound for SAR studies of 1,3,4-thiadiazole-based alpha-synuclein IRE modulators. With an EC50 of 2 μM in the primary H4-2a assay, it is the most potent member of its structural series [1]. The complete SAR table from the NIH probe report provides quantitative comparative data for four additional analogs (CID 44826047, CID 1257201, CID 1864426, CID 1294885), spanning a potency range of 2 μM to >200 μM [1]. This enables medicinal chemistry teams to benchmark new synthetic derivatives against the reference standard and to assess whether structural modifications produce meaningful potency improvements prior to investing in full biological characterization.

Positive Control for IRE Activation Screens

ML163 is validated as a positive control compound for high-throughput screening campaigns aimed at discovering novel alpha-synuclein IRE activators. The original NIH screening campaign used strophanthidine as a positive control [1], but ML163 is mechanistically more appropriate as it specifically activates the alpha-synuclein IRE-luciferase reporter with a well-characterized EC50 of 2 μM and confirmed Western blot activity in native cells [1]. Its low promiscuity (active in only 4 of 413 PubChem BioAssays) [1] and drug-like properties with no identified chemical liabilities [1] make it suitable for inclusion as an on-plate reference standard in automated screening workflows.

Application
Selection Property
Validation Focus
Gain-of-function models
IRE-mediated activation selectivity
Dose-dependent alpha-synuclein protein increase, IRE counterscreen specificity
Paired activator/inhibitor studies
Bidirectional probe pair with ML150
Reciprocal pharmacological verification across expression range
SAR benchmark for 1,3,4-thiadiazoles
Reference potency in primary assay
Potency comparison against reported analog EC50 values
Positive control for IRE screens
Low promiscuity, well-characterized EC50
On-plate reference standard for automated screening workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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